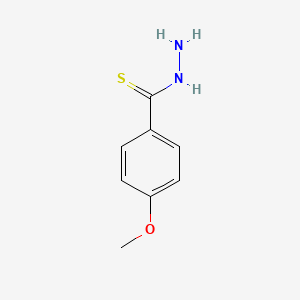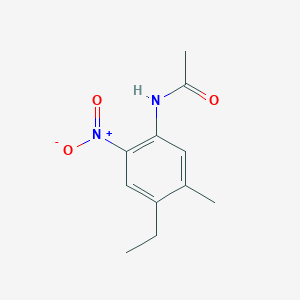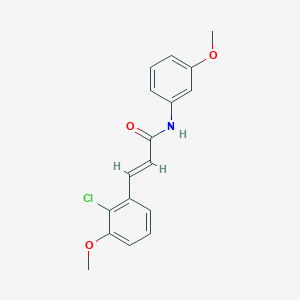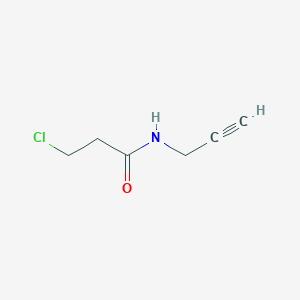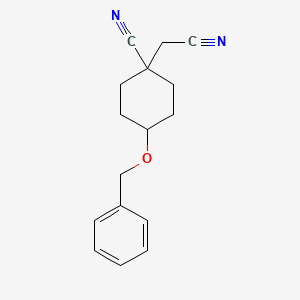
n-Butylmercuric chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
n-Butylmercuric chloride is an organic mercury compound with the chemical formula C₄H₉ClHg. It is a liquid at room temperature and is known for its use as a catalyst and a precursor to other organomercuric compounds . This compound is highly toxic and requires careful handling due to its hazardous nature.
Preparation Methods
n-Butylmercuric chloride can be synthesized through several methods:
Reaction with n-butylmagnesium bromide: This method involves reacting n-butylmagnesium bromide with mercury chloride.
Reaction with 1-butene: Another method involves reacting 1-butene with mercury acetate.
Chemical Reactions Analysis
n-Butylmercuric chloride undergoes various types of chemical reactions:
Substitution Reactions: It can participate in substitution reactions where the chlorine atom is replaced by other groups.
Oxidation and Reduction:
Common Reagents and Conditions: Typical reagents include organomagnesium compounds and mercury salts. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Scientific Research Applications
n-Butylmercuric chloride has several applications in scientific research:
Biology and Medicine: Its applications in biology and medicine are limited due to its toxicity, but it can be used in trace amounts for specific biochemical studies.
Industry: In industrial settings, it is used in the synthesis of other chemicals and materials that require organomercuric intermediates.
Mechanism of Action
The mechanism by which n-butylmercuric chloride exerts its effects involves the interaction of the mercury atom with various molecular targets. Mercury can form strong bonds with sulfur-containing groups in proteins, leading to the inhibition of enzyme activity and disruption of cellular functions . This interaction is the basis for its toxic effects.
Comparison with Similar Compounds
n-Butylmercuric chloride can be compared with other organomercuric compounds such as:
Methylmercuric chloride: Similar in structure but with a methyl group instead of a butyl group.
Ethylmercuric chloride: Contains an ethyl group instead of a butyl group.
Phenylmercuric chloride: Contains a phenyl group instead of a butyl group.
These compounds share similar properties and applications but differ in their specific reactivity and toxicity profiles .
Properties
CAS No. |
543-63-5 |
|---|---|
Molecular Formula |
C4H9ClHg |
Molecular Weight |
293.16 g/mol |
IUPAC Name |
butyl(chloro)mercury |
InChI |
InChI=1S/C4H9.ClH.Hg/c1-3-4-2;;/h1,3-4H2,2H3;1H;/q;;+1/p-1 |
InChI Key |
OKPMTXZRMGMMOO-UHFFFAOYSA-M |
Canonical SMILES |
CCCC[Hg]Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


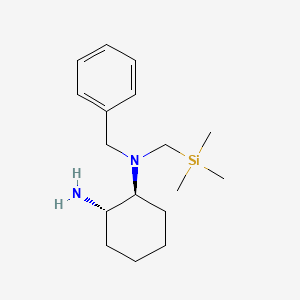
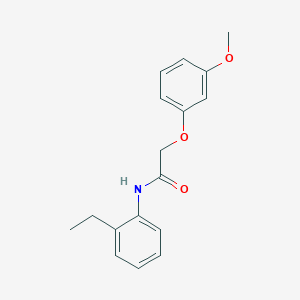


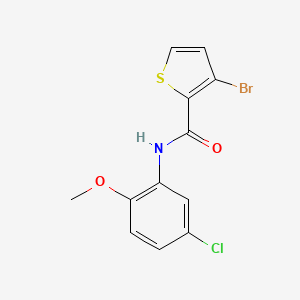
![Acetonitrile;[3-(2-cyanophenyl)-2-ethyl-6-fluorophenyl]-[6-(2,6-dimethoxyphenyl)azanidylcarbonylpyridine-2-carbonyl]azanide;palladium(2+)](/img/structure/B11940504.png)
